2,3-Dimethylbenzonitrile
CAS No.: 5724-56-1
Cat. No.: VC21344258
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5724-56-1 |
---|---|
Molecular Formula | C9H9N |
Molecular Weight | 131.17 g/mol |
IUPAC Name | 2,3-dimethylbenzonitrile |
Standard InChI | InChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3 |
Standard InChI Key | ZEDPQIJYJCPIRM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C#N)C |
Canonical SMILES | CC1=C(C(=CC=C1)C#N)C |
Introduction
Chemical Identity and Structural Characteristics
2,3-Dimethylbenzonitrile (CAS Registry Number: 5724-56-1) is an aromatic nitrile with the molecular formula C₉H₉N and a molecular weight of 131.17-131.18 g/mol . The compound consists of a benzene ring substituted with a nitrile (-CN) group and two methyl groups at positions 2 and 3 on the aromatic ring. Also known as 3-Cyano-o-xylene, this compound represents an important member of the substituted benzonitrile family with significant industrial relevance .
Physical Properties
2,3-Dimethylbenzonitrile presents as a colorless to light yellow liquid at room temperature with a characteristic odor . The compound exhibits significant differences in reported melting points across various sources, ranging from -9°C to 16°C, which may reflect differences in sample purity or measurement conditions . This discrepancy underscores the importance of using high-purity samples for precise applications.
The physical properties of 2,3-Dimethylbenzonitrile are summarized in the following table:
The compound is soluble in common organic solvents including ethanol, ether, and benzene, but demonstrates poor solubility in water . This solubility profile aligns with its moderate lipophilicity as indicated by its octanol/water partition coefficient (logP) of 2.175 .
Thermodynamic Properties
Advanced thermodynamic data for 2,3-Dimethylbenzonitrile reveals important information for process engineering and formulation development:
These thermodynamic parameters are essential for predicting behavior in chemical reactions, designing separation processes, and optimizing reaction conditions in both laboratory and industrial settings.
Synthesis Methods
Multiple synthetic routes exist for the preparation of 2,3-Dimethylbenzonitrile, allowing for flexibility in production depending on available reagents, desired scale, and equipment capabilities.
Industrial Synthesis
The primary industrial synthetic routes for 2,3-Dimethylbenzonitrile include:
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Dehydration of 2,3-dimethylphenylacetonitrile using phosphorus pentoxide or similar dehydrating agents, which proceeds through elimination to form the nitrile group .
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Cyanation of 2,3-dimethylphenylamine using cyanogen chloride, which attaches the nitrile functionality directly to the aromatic ring .
These methods can be optimized for large-scale production while minimizing waste and maximizing yield, making them suitable for commercial manufacturing processes.
Laboratory Preparation
For laboratory-scale synthesis, researchers often employ alternative methods including:
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Sandmeyer reaction: Converting 2,3-dimethylaniline to the corresponding diazonium salt, followed by treatment with copper(I) cyanide to introduce the nitrile group.
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Direct cyanation: Using palladium-catalyzed cyanation of 2,3-dimethylbromobenzene or similar halogenated precursors.
These laboratory methods typically offer greater control over reaction conditions and may be preferred for preparing small quantities or when specialized equipment is available.
Applications and Industrial Uses
2,3-Dimethylbenzonitrile serves as a versatile chemical with applications spanning multiple industries and research fields.
Pharmaceutical Applications
In pharmaceutical synthesis, 2,3-Dimethylbenzonitrile functions as a key intermediate in the production of various therapeutic compounds. The nitrile group can undergo numerous transformations to yield amides, amines, carboxylic acids, and heterocycles that form the core structures of many pharmaceutical agents .
One significant application is as a precursor to 2,3-dimethylbenzamide, which itself serves as an intermediate in the synthesis of antihypertensive medications . The rigid aromatic scaffold with precise substitution patterns makes it valuable for designing drugs with specific receptor interactions and pharmacological properties.
Agrochemical Applications
The agrochemical industry utilizes 2,3-Dimethylbenzonitrile in the synthesis of pesticides, herbicides, and fungicides . The compound's reactive nitrile group and substituted aromatic structure allow for selective modifications to create compounds with targeted biological activities.
Specific applications include the development of:
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Insecticides targeting specific pest species
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Fungicides that inhibit pathogen growth
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Herbicides with selective weed control properties
These applications capitalize on the compound's structural features to develop agrochemicals with improved efficacy, selectivity, and environmental profiles.
Chemical and Industrial Applications
Beyond pharmaceutical and agrochemical applications, 2,3-Dimethylbenzonitrile finds utility in:
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Dye synthesis: The compound serves as an intermediate in the production of various dyes, particularly those requiring precise substitution patterns on aromatic rings .
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Organic synthesis: Functions as both a solvent and reagent in reactions such as Friedel-Crafts acylations and other organic transformations .
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Specialty materials: Contributes to the development of advanced materials with specific physical or chemical properties.
The compound's well-defined structure and reactivity profile make it valuable across these diverse application areas.
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